molecular formula C11H8ClF3N2O3 B1457181 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1097920-65-4

1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Cat. No. B1457181
M. Wt: 308.64 g/mol
InChI Key: WIYRBMFDSXLCCU-UHFFFAOYSA-N
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Description

The compound appears to be related to tert-Butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate123. However, the exact description of “1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone” is not available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds structurally related to 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, have demonstrated significant biological potentials. These compounds have been explored for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The widespread examination of published literature in pharmaceutical and medical databases has highlighted the less known biological potentials of isoquinoline (ISOQ) derivatives, positioning them as promising candidates for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Repurposing Chloroquine-containing Compounds

Chloroquine (CQ) and its derivatives, which share structural similarities with isoquinoline derivatives, have been repurposed for managing various infectious and non-infectious diseases beyond their original use as antimalarial agents. The exploration of CQ-based compounds, including novel compositions based on its scaffold, has unveiled interesting biochemical properties. This research has extended the therapeutic application of CQ derivatives, potentially including compounds structurally related to 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, in cancer therapy, among other areas (Njaria et al., 2015).

Excited State Hydrogen Atom Transfer Research

The study of excited-state hydrogen atom transfer (ESHAT) reactions, particularly in solvent ‘wire’ clusters attached to aromatic molecules like 7-hydroxyquinoline, provides insights into reaction mechanisms that could influence the design and development of new compounds for various applications. This research has implications for understanding the properties and reaction pathways of isoquinoline derivatives, potentially including those related to 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (Manca et al., 2005).

Safety And Hazards

While there is no specific information on the safety and hazards of “1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone”, there is a Safety Data Sheet (SDS) available for a related compound, tert-butyl 7-chloro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate4.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of this compound.


properties

IUPAC Name

1-(7-chloro-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRBMFDSXLCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141994
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

CAS RN

1097920-65-4
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097920-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
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1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

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